molecular formula C19H15N3O3 B2877364 1-benzyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone CAS No. 866149-99-7

1-benzyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone

Cat. No.: B2877364
CAS No.: 866149-99-7
M. Wt: 333.347
InChI Key: ZSCYWSLKDAZCJC-UHFFFAOYSA-N
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Description

1-benzyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a benzyl group, and a pyrazolone moiety

Scientific Research Applications

Tautomerism and Phototautomerism Studies

1-Benzyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone is involved in scientific research focusing on oxo-hydroxy tautomerism and phototautomerism. A study conducted by Gerega et al. (2007) on related compounds showed that the direct attachment of a benzene ring to a heterocycle significantly increases the stability of oxo tautomers. The research revealed links between aromaticity and tautomerism, with UV-induced phototautomeric reactions transforming oxo forms into hydroxy tautomers for certain compounds (Gerega, Lapinski, Nowak, Furmanchuk, & Leszczynski, 2007).

Synthesis and Characterization in Chemistry

The compound plays a significant role in the synthesis and characterization of various chemical structures. For example, Ashry et al. (1978) explored reactions involving derivatives of 3-(1-arylhydrazono-L-threo-2,3,4-trihydroxybutyl)-1-methyl-2-Quinoxalinones, a process that contributes to the understanding of chemical reactions and molecular transformations (Ashry, Kholy, & Kilany, 1978).

Antioxidant Properties in Lubricating Grease

Hussein, Ismail, and El-Adly (2016) researched the antioxidant efficiency of 4-hydroxy quinolinone derivatives, including compounds structurally similar to this compound, in lubricating greases. They found correlations between oxidation inhibition and calculated quantum chemical parameters, indicating potential industrial applications (Hussein, Ismail, & El-Adly, 2016).

Synthesis of Fused Heterocyclic Polynuclear Systems

Abass and Othman (2001) conducted a study on the synthesis of novel 3-pyrazolyl-2-quinolinones, which involves the compound . This research contributes to the development of fused heterocyclic polynuclear systems, highlighting the compound's role in creating complex molecular structures (Abass & Othman, 2001).

Role in Generating Novel Heterocycles

Avila et al. (2011) utilized the compound in synthesizing novel heterocyclic compounds for biological screening. This demonstrates the versatility of the compound in constructing unique heterocycles, which could have implications in pharmacology and medicinal chemistry (Avila, Solano, Haddadin, & Kurth, 2011).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic or basic conditions.

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Properties

IUPAC Name

1-benzyl-4-hydroxy-3-(5-oxo-1,2-dihydropyrazol-3-yl)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-16-10-14(20-21-16)17-18(24)13-8-4-5-9-15(13)22(19(17)25)11-12-6-2-1-3-7-12/h1-10,24H,11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCYWSLKDAZCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C4=CC(=O)NN4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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